

An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-(Methoxymethyl)phenyl)acetic acid

Cat. No.: B1322767

[Get Quote](#)

IUPAC Name: **2-(4-(methoxymethyl)phenyl)acetic acid**

CAS Number: 343880-24-0

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

Introduction

2-(4-(methoxymethyl)phenyl)acetic acid is a carboxylic acid derivative of phenylacetic acid. While specific research on this particular compound is limited, the broader class of phenylacetic acid derivatives has garnered significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This technical guide aims to provide a comprehensive overview of **2-(4-(methoxymethyl)phenyl)acetic acid**, drawing upon available data for the compound itself and its structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on its synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

Quantitative data for **2-(4-(methoxymethyl)phenyl)acetic acid** is not readily available in public literature. However, we can infer some of its properties based on its structure and data from the

closely related compound, 2-(4-methoxyphenyl)acetic acid.

Property	Value (for 2-(4-methoxyphenyl)acetic acid)	Reference
Melting Point	85-87 °C	[1]
Boiling Point	154 °C (at 4 mmHg)	[1]
Solubility	Soluble in ethanol, ether, and benzene	[1]
pKa	4.45	[1]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-(4-(methoxymethyl)phenyl)acetic acid** is not currently available. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of phenylacetic acid derivatives. One common approach involves the hydrolysis of the corresponding benzyl cyanide.

Hypothetical Synthesis Workflow

A potential synthetic pathway for **2-(4-(methoxymethyl)phenyl)acetic acid** could involve the following steps:

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **2-(4-(methoxymethyl)phenyl)acetic acid**.

Detailed Experimental Protocol (Adapted from the synthesis of Phenylacetic Acid)

The following is a generalized protocol that could be adapted for the synthesis of **2-(4-(methoxymethyl)phenyl)acetic acid**, based on the well-established synthesis of phenylacetic acid from benzyl cyanide.[\[2\]](#)

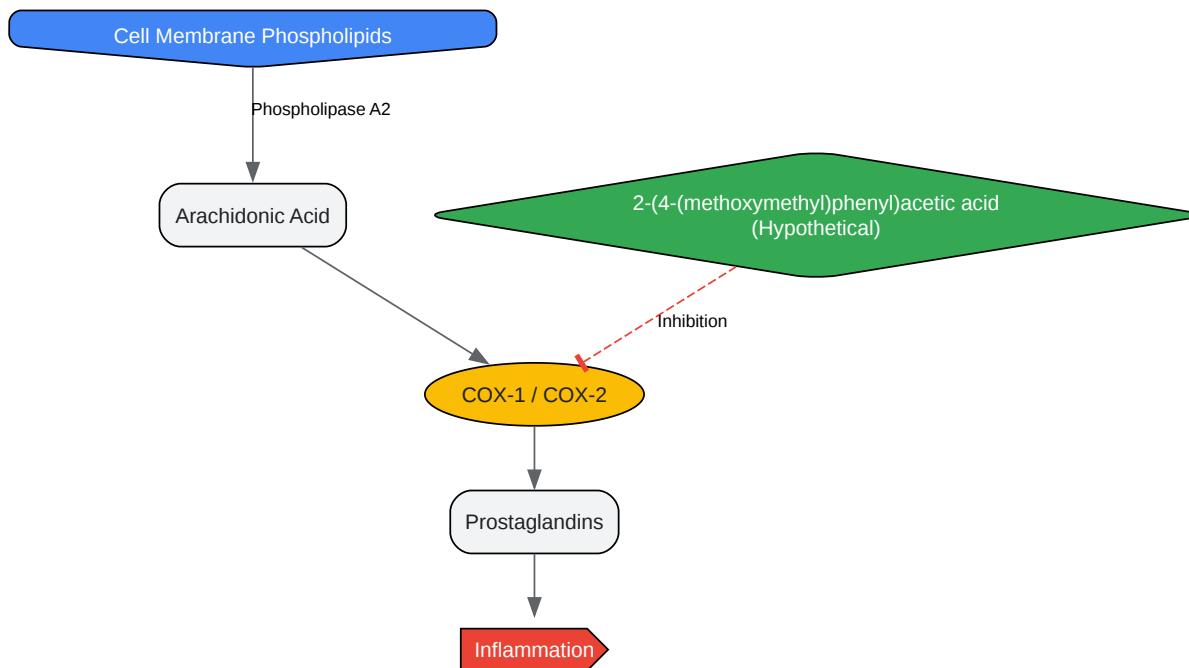
Materials:

- 4-(methoxymethyl)benzyl cyanide
- Sulfuric acid (concentrated)
- Water
- Sodium hydroxide (for base hydrolysis alternative)
- Hydrochloric acid (for neutralization in base hydrolysis)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Acid Hydrolysis):

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution.
- Add 4-(methoxymethyl)benzyl cyanide to the cooled sulfuric acid solution.
- Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
- The crude **2-(4-(methoxymethyl)phenyl)acetic acid** will precipitate out of the solution.

- Collect the solid product by vacuum filtration and wash it with cold water.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).


Potential Biological Activity and Signaling Pathways

Specific biological studies on **2-(4-(methoxymethyl)phenyl)acetic acid** are not documented in the available literature. However, research on other phenylacetic acid derivatives suggests potential areas of biological relevance. For instance, some phenylacetic acid derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.

The mechanism of action for many phenylacetic acid derivatives involves the inhibition of enzymes or the modulation of signaling pathways. For example, some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a phenylacetic acid derivative is the prostaglandin biosynthesis pathway. By inhibiting COX enzymes, the production of prostaglandins from arachidonic acid would be reduced, leading to an anti-inflammatory effect.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the prostaglandin signaling pathway.

Data Presentation

As there is no specific quantitative data available for **2-(4-(methoxymethyl)phenyl)acetic acid**, the following table summarizes key identifiers for the compound.

Identifier	Value	Reference
IUPAC Name	2-(4-(methoxymethyl)phenyl)acetic acid	-
CAS Number	343880-24-0	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[3]
Molecular Weight	180.20 g/mol	[3]

Conclusion

2-(4-(methoxymethyl)phenyl)acetic acid is a compound for which specific, in-depth technical data is currently scarce in publicly accessible literature. This guide has provided its confirmed IUPAC name and key identifiers. Furthermore, it has presented a plausible, though hypothetical, synthetic route and a potential area of biological activity based on the well-documented chemistry and pharmacology of related phenylacetic acid derivatives. It is important for researchers and drug development professionals to recognize that the experimental protocols and biological activities discussed are based on analogous compounds and would require experimental validation for **2-(4-(methoxymethyl)phenyl)acetic acid** itself. Further research is warranted to fully characterize the physicochemical properties, synthetic methodologies, and biological functions of this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyphenylacetic Acid | C₉H₁₀O₃ | CID 7690 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemuniverse.com [chemuniverse.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-(methoxymethyl)phenyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322767#2-4-methoxymethyl-phenyl-acetic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com